
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride is a chemical compound known for its potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its role as a potent antagonist of the P2X3 receptor, which is involved in pain signaling and has been implicated in various chronic pain conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride involves several synthetic routes. One common method includes the direct oxidation of 2-amino-4-methylpyridine without preliminary protection of the amino group. This method involves the use of sulfur, dimethylformamide (DMF), sodium hydroxide (NaOH), and hydrochloric acid (HCl) under specific conditions . Another method involves the acylation of 2-amino-4-methylpyridine followed by reduction with lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, DMF, NaOH, HCl, and LiAlH4. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(2-Aminopyridin-4-yl)oxyethanol, which can be used for further research and development in pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly as an antagonist of the P2X3 receptor involved in pain signaling.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride involves its role as a potent antagonist of the P2X3 receptor. This receptor is involved in pain signaling, and by inhibiting its activity, the compound can potentially alleviate chronic pain conditions. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride include other P2X3 receptor antagonists and derivatives of 2-aminopyridine.
Uniqueness
What sets this compound apart is its specific structure that allows it to effectively inhibit the P2X3 receptor with high potency. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2-aminopyridin-4-yl)oxyethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJJXLSBAPYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)
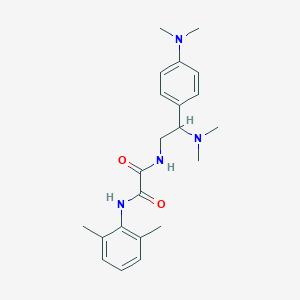

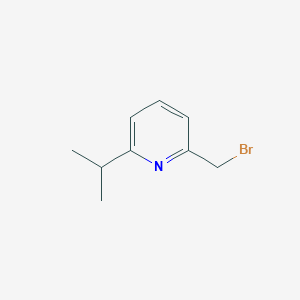
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)
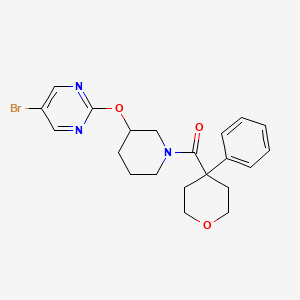
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)
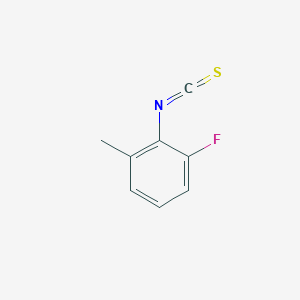
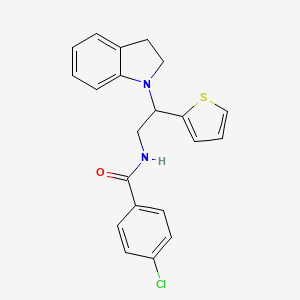
![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)
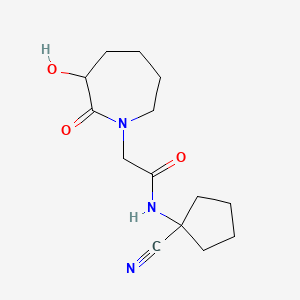
![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)
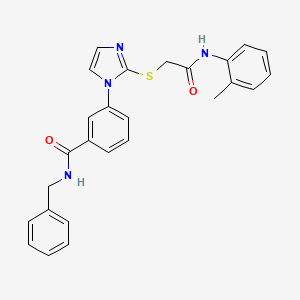
![2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2361057.png)
